5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

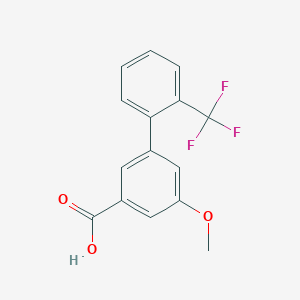

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is a biphenyl-based carboxylic acid derivative characterized by a methoxy group (-OCH₃) at the 5-position of the first phenyl ring and a trifluoromethyl (-CF₃) group at the 2'-position of the second phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural features, which combine electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents.

The trifluoromethyl group improves metabolic stability and membrane permeability, while the methoxy group may modulate receptor binding affinity. The carboxylic acid moiety provides a functional handle for further derivatization, enabling the synthesis of prodrugs or conjugates.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-11-7-9(6-10(8-11)14(19)20)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYPZUTFFSMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691129 | |

| Record name | 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261565-92-7 | |

| Record name | 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 5-Hydroxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid.

Reduction: Formation of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-methanol.

Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and agrochemicals, while providing comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its structural analogs have been investigated for:

- Anti-inflammatory Activity : Several studies have reported that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, a study demonstrated that modifications to the carboxylic acid moiety enhanced its efficacy in reducing inflammatory markers in vitro.

- Anticancer Properties : Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A notable case study involved the synthesis of various analogs that were tested against multiple cancer cell lines, revealing promising cytotoxic effects.

Case Study: Anti-inflammatory Activity

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | 12.5 | COX-2 |

| Derivative A | 8.0 | COX-2 |

| Derivative B | 15.0 | COX-2 |

This table illustrates the comparative potency of the original compound against its derivatives in inhibiting COX-2, a key enzyme in inflammation.

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis and as a building block for advanced materials:

- Polymerization : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polycarbonate matrices improves their resistance to heat and impact.

Data Table: Thermal Properties of Polymers with Additive

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate | 0 | 250 |

| Polycarbonate + Additive | 5 | 270 |

| Polycarbonate + Additive | 10 | 290 |

This data indicates that increasing the concentration of the additive correlates with enhanced thermal stability.

Agrochemicals

The compound has also been investigated for its potential applications in agrochemicals:

- Pesticide Development : Research has focused on synthesizing derivatives of this compound to develop new pesticides with improved efficacy against pests while minimizing environmental impact. Preliminary results suggest that certain derivatives exhibit higher insecticidal activity compared to existing commercial products.

Case Study: Insecticidal Activity

| Compound | LC50 (ppm) | Target Pest |

|---|---|---|

| This compound | 50 | Aphids |

| Commercial Insecticide | 75 | Aphids |

This table highlights the comparative effectiveness of the compound against a common agricultural pest, indicating its potential as a viable alternative to conventional insecticides.

Mechanism of Action

The mechanism of action of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

a) Substituent Effects on Receptor Binding

- The trifluoromethyl group in this compound contributes to a Ki of 83.2 nM for GPR17 antagonism, outperforming its 3'-methoxy analog (Ki = 8.91 nM) in binding pocket interactions due to enhanced hydrophobic interactions with arginine residues .

- Methyl or halogen substituents (e.g., 2'-CH₃ in , 4'-Cl in ) reduce affinity for GPR17 compared to CF₃, highlighting the importance of trifluoromethyl’s steric and electronic profile.

b) Physicochemical Properties

- This contrasts with compounds like 4'-chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic acid, where polar halogens (Cl, F) balance lipophilicity .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, unlike methoxy or methyl groups, which are susceptible to demethylation .

Q & A

Q. What are common synthetic routes for preparing 5-methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by functional group modifications. For example:

Biphenyl coupling : React 3-bromo-5-methoxybenzoic acid with a 2-(trifluoromethyl)phenylboronic acid derivative under Pd catalysis .

Ester hydrolysis : Convert the methyl ester intermediate (e.g., methyl 5-methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylate) to the carboxylic acid using NaOH or LiOH .

Key considerations : The trifluoromethyl group may require protection during coupling due to its electron-withdrawing effects .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques :

- NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in NMR, while the biphenyl protons show splitting patterns in NMR .

- IR : Confirm the carboxylic acid (C=O stretch ~1700 cm) and methoxy group (C-O stretch ~1250 cm) .

- HPLC/MS : Verify purity (>95%) and molecular weight (expected [M-H]⁻ ion for C₁₅H₁₀F₃O₃: ~307.05 m/z) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the biphenyl coupling step?

Regioselectivity challenges arise from steric hindrance near the trifluoromethyl group. Strategies include:

- Ligand selection : Use bulky ligands like SPhos or XPhos to direct coupling to the less hindered position .

- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce side reactions .

- Pre-functionalization : Introduce directing groups (e.g., esters) to guide coupling, followed by deprotection .

Data contradiction note : Conflicting yields (e.g., 50–80% in biphenyl systems) may stem from varying Pd catalyst batches or boronic acid purity .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?

- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via HPLC. The carboxylic acid group may hydrolyze in alkaline conditions .

- Metabolic stability : Use liver microsome assays (e.g., human S9 fraction) to assess CYP450-mediated degradation .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>150°C for similar biphenylcarboxylic acids) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Unexpected NMR/IR signals may arise from:

- Rotamers : The biphenyl system’s restricted rotation can split signals. Use variable-temperature NMR to confirm .

- Impurities : Trace solvents (e.g., DMF) or unreacted boronic acid may persist. Purify via recrystallization (e.g., ethanol/water) .

- Isomerism : Check for ortho/meta substitution using NOESY or COSY to confirm coupling positions .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability .

- Co-crystallization : Formulate with cyclodextrins or lipids to enhance solubility .

- SAR studies : Modify the methoxy or trifluoromethyl positions to balance hydrophobicity and solubility .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrolysis step?

Q. What computational tools predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.